REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1([C:18]([NH2:20])=[O:19])[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2.C(O)C.[CH3:24][C:25]([CH3:27])=O.[H][H]>[Pd].C(OCC)(=O)C>[CH:25]([NH:1][CH2:2][CH2:3][CH2:4][C:5]1([C:18]([NH2:20])=[O:19])[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)([CH3:27])[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)N
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture next was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate by evaporation
|
Type
|
CUSTOM
|
Details
|
to provide a foam
|
Type
|
EXTRACTION
|
Details
|
extracted into 1 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The aqueous acid layer was separated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into fresh ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |